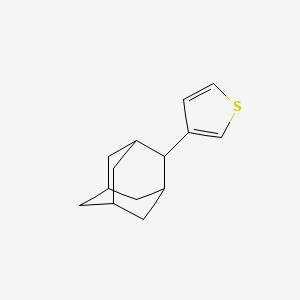
3-(Adamantan-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Adamantan-2-yl)thiophene is a compound that combines the unique structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Thiophene is a five-membered heterocyclic compound containing sulfur, which is widely used in organic synthesis and materials science. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-2-yl)thiophene typically involves the reaction of adamantane derivatives with thiophene precursors. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under mild conditions and yields the desired product with good selectivity .
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling can be employed to couple an adamantyl boronic acid with a thiophene halide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-2-yl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Adamantan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral proteins, thereby preventing viral replication . In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and OLEDs .
Comparison with Similar Compounds
3-(Adamantan-2-yl)thiophene can be compared with other adamantane and thiophene derivatives:
Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-bromothiophene share the thiophene ring but differ in their substituents.
The uniqueness of this compound lies in the combination of the adamantane and thiophene moieties, which imparts a unique set of properties, including enhanced stability, rigidity, and electronic characteristics .
Properties
Molecular Formula |
C14H18S |
|---|---|
Molecular Weight |
218.36 g/mol |
IUPAC Name |
3-(2-adamantyl)thiophene |
InChI |
InChI=1S/C14H18S/c1-2-15-8-11(1)14-12-4-9-3-10(6-12)7-13(14)5-9/h1-2,8-10,12-14H,3-7H2 |
InChI Key |
JAJMNVIRSVJPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


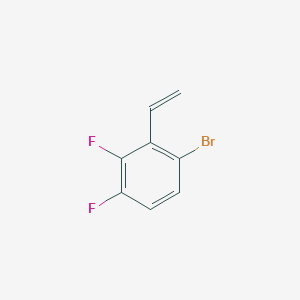
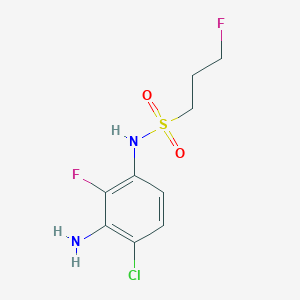
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
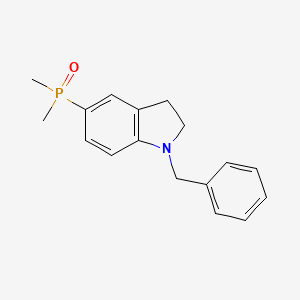
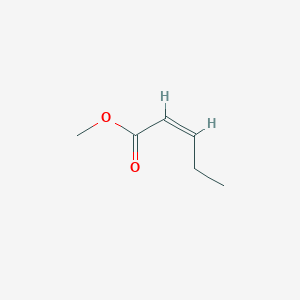
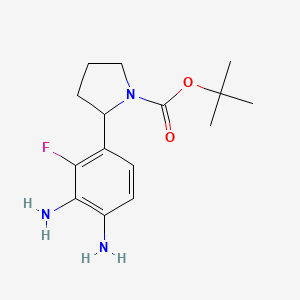
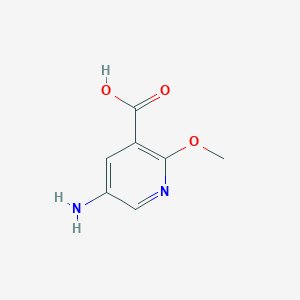
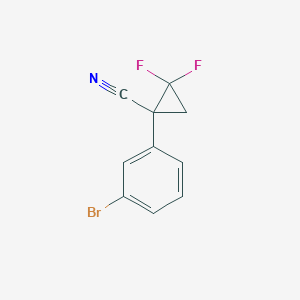
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
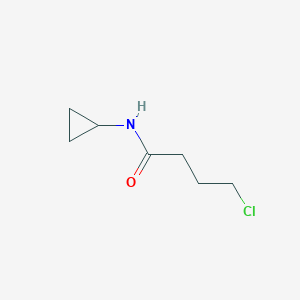
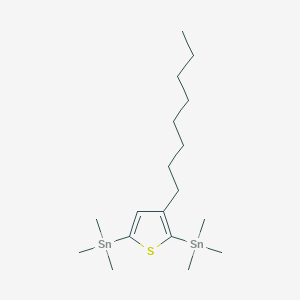
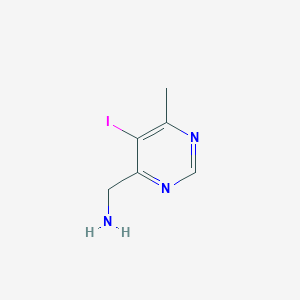
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
